3-(4-Fluorophenoxy)iodobenzene
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Overview
Description
3-(4-Fluorophenoxy)iodobenzene: is an organic compound with the molecular formula C12H8FIO . It is a derivative of iodobenzene, where the iodine atom is substituted at the meta position relative to the phenoxy group, which itself is substituted with a fluorine atom at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenoxy)iodobenzene typically involves the following steps:
Starting Materials: The synthesis begins with iodobenzene and 4-fluorophenol.
Reaction Conditions: The reaction is carried out under nucleophilic aromatic substitution conditions. A common method involves the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: Iodobenzene is reacted with 4-fluorophenol in the presence of the base and solvent.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Fluorophenoxy)iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) and solvents like tetrahydrofuran (THF) or toluene.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as 3-(4-Fluorophenoxy)aniline when using an amine nucleophile.
Oxidation and Reduction: Products include various oxidized or reduced forms of the compound.
Coupling Reactions: Biaryl compounds with diverse functional groups.
Scientific Research Applications
3-(4-Fluorophenoxy)iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates, especially those targeting specific biological pathways.
Material Science: It is utilized in the preparation of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenoxy)iodobenzene is primarily related to its ability to participate in various chemical reactions. The presence of the iodine atom makes it a good leaving group, facilitating nucleophilic substitution reactions. The fluorine atom can influence the electronic properties of the compound, affecting its reactivity and interaction with other molecules .
Comparison with Similar Compounds
3-(4-Chlorophenoxy)iodobenzene: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Bromophenoxy)iodobenzene: Similar structure but with a bromine atom instead of fluorine.
3-(4-Methylphenoxy)iodobenzene: Similar structure but with a methyl group instead of fluorine.
Uniqueness: 3-(4-Fluorophenoxy)iodobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s stability and influence its interactions in biological systems, making it valuable in medicinal chemistry .
Properties
IUPAC Name |
1-fluoro-4-(3-iodophenoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FIO/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMULVRBKALQNIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)OC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FIO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372004 |
Source
|
Record name | 3-(4-fluorophenoxy)iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188534-09-0 |
Source
|
Record name | 3-(4-fluorophenoxy)iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 188534-09-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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